Cas no 827331-42-0 (4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide)

4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide structure
827331-42-0 structure
Nome do Produto:4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide
N.o CAS:827331-42-0
MF:C58H70N8O10
MW:1039.22401475906
CID:684597

4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide Propriedades químicas e físicas

Nomes e Identificadores

    • Heptanediamide,4-[(3-amino-1-oxopropyl)amino]-N,N'-bis[[1,4-dihydro-1,6-dimethyl-4-oxo-3-(phenylmethoxy)-2-pyridinyl]methyl]-4-[3-[[[1,4-dihydro-1,6-dimethyl-4-oxo-3-(phenylmethoxy)-2-pyridinyl]methyl]amino]-3-oxopropyl]-
    • N,N'-Bis[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethyl]-4-(3-aminopropionylamino)-4-[3-oxo-3-[1,6-dimethyl-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-ylmethylamino]propyl]heptanediamide
    • 4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,
    • 4-(3-Aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide
    • Inchi: 1S/C58H70N8O10/c1-39-30-48(67)55(74-36-42-16-10-7-11-17-42)45(64(39)4)33-60-51(70)22-26-58(63-54(73)25-29-59,27-23-52(71)61-34-46-56(49(68)31-40(2)65(46)5)75-37-43-18-12-8-13-19-43)28-24-53(72)62-35-47-57(50(69)32-41(3)66(47)6)76-38-44-20-14-9-15-21-44/h7-21,30-32H,22-29,33-38,59H2,1-6H3,(H,60,70)(H,61,71)(H,62,72)(H,63,73)
    • Chave InChI: JWPKZNZKFVFTTF-UHFFFAOYSA-N
    • SMILES: O=C(CCN)NC(CCC(NCC1=C(C(C=C(C)N1C)=O)OCC1C=CC=CC=1)=O)(CCC(NCC1=C(C(C=C(C)N1C)=O)OCC1C=CC=CC=1)=O)CCC(NCC1=C(C(C=C(C)N1C)=O)OCC1C=CC=CC=1)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 76
  • Contagem de Ligações Rotativas: 27
  • Complexidade: 2080
  • Superfície polar topológica: 231
Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel